molecular formula C12H7Br2FN2O3 B2719269 (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate CAS No. 439108-07-3

(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate

Cat. No.: B2719269
CAS No.: 439108-07-3
M. Wt: 406.005
InChI Key: FJCYBRSOBUDNOK-UHFFFAOYSA-N
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Description

(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core substituted with bromine atoms and a fluorobenzenecarboxylate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate typically involves multi-step organic synthesis. The initial step often includes the bromination of a pyridazinone precursor, followed by esterification with 4-fluorobenzenecarboxylic acid. The reaction conditions usually require the use of strong acids or bases as catalysts, along with solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carbonyl group to an alcohol.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

Chemistry

In chemistry, (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes and receptors are of particular interest for the development of new pharmaceuticals.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate
  • [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-chlorobenzenecarboxylate
  • [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate

Uniqueness

What sets (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and interaction profiles. The presence of both bromine and fluorine atoms enhances its potential for diverse chemical transformations and biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4,5-dibromo-6-oxopyridazin-1-yl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2FN2O3/c13-9-5-16-17(11(18)10(9)14)6-20-12(19)7-1-3-8(15)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCYBRSOBUDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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